HIV-1 Pcs cyclic disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

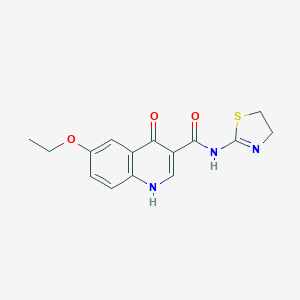

HIV-1 is a retrovirus that infects humans and causes acquired immunodeficiency syndrome (AIDS). The virus targets and destroys CD4+ T cells, leading to a weakened immune system. HIV-1 Pcs cyclic disulfide is a small molecule that has been shown to inhibit HIV-1 replication.

Mecanismo De Acción

HIV-1 Pcs cyclic disulfide inhibits HIV-1 replication by binding to the viral protein integrase. Integrase is responsible for integrating the viral DNA into the host cell genome, which is necessary for viral replication. By inhibiting integrase, HIV-1 Pcs cyclic disulfide prevents viral replication and reduces viral load.

Efectos Bioquímicos Y Fisiológicos

HIV-1 Pcs cyclic disulfide has been shown to have minimal toxicity in vitro and in vivo. The molecule does not affect cell viability or induce apoptosis. In addition, HIV-1 Pcs cyclic disulfide has been shown to be stable in biological fluids, which is important for its use as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of HIV-1 Pcs cyclic disulfide is its specificity for HIV-1 integrase. This specificity reduces the risk of off-target effects and toxicity. However, one limitation of HIV-1 Pcs cyclic disulfide is its low potency. The molecule has an IC50 of around 10 μM, which is relatively high compared to other HIV-1 integrase inhibitors.

Direcciones Futuras

There are several future directions for HIV-1 Pcs cyclic disulfide research. One direction is to improve the potency of the molecule. This could be achieved through modifications to the small molecule inhibitor or the cyclized peptide. Another direction is to study the pharmacokinetics of the molecule in humans. This information is necessary for the development of HIV-1 Pcs cyclic disulfide as a therapeutic agent. Finally, future research could explore the potential of HIV-1 Pcs cyclic disulfide as a component of combination therapy for HIV-1 infection.

Conclusion:

HIV-1 Pcs cyclic disulfide is a promising molecule for the treatment of HIV-1 infection. The molecule inhibits HIV-1 replication by binding to the viral protein integrase and has minimal toxicity in vitro and in vivo. However, the molecule has a relatively low potency and further research is needed to improve its efficacy. Overall, HIV-1 Pcs cyclic disulfide represents a promising avenue for the development of new HIV-1 therapies.

Métodos De Síntesis

HIV-1 Pcs cyclic disulfide is synthesized using a multi-step process. The starting material is a linear peptide that is cyclized using a disulfide bond. The cyclized peptide is then modified to introduce a thiol group, which is used to attach a small molecule inhibitor. The final product is purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

HIV-1 Pcs cyclic disulfide has been extensively studied in vitro and in vivo. In vitro studies have shown that the molecule inhibits HIV-1 replication by binding to the viral protein integrase. In vivo studies have shown that the molecule can reduce viral load in HIV-infected mice.

Propiedades

Número CAS |

119320-04-6 |

|---|---|

Nombre del producto |

HIV-1 Pcs cyclic disulfide |

Fórmula molecular |

C113H196N16O22S3 |

Peso molecular |

2227.1 g/mol |

Nombre IUPAC |

(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |

Clave InChI |

SDTRBFOBHMIYOG-DBNCJOJGSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |

Secuencia |

XSLGLWGXSGKLIC |

Sinónimos |

HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

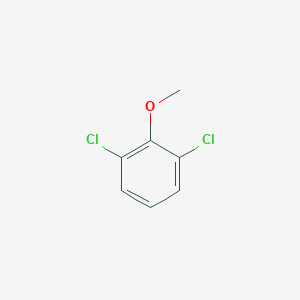

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)